1-Methyl-1H-1,2,3-triazole 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-1,2,3-triazole 3-oxide is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazole 3-oxide can be synthesized through various methods. One common approach involves the oxidation of 1-methyl-1H-1,2,3-triazole using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis, which allows for efficient and scalable production. This method utilizes a flow reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances reaction efficiency, reduces waste, and improves safety .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,3-triazole 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to 1-methyl-1H-1,2,3-triazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Higher oxidation state triazole derivatives.
Reduction: 1-Methyl-1H-1,2,3-triazole.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-1H-1,2,3-triazole 3-oxide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-1,2,3-triazole 3-oxide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features but lacking the methyl and oxide groups.
1-Methyl-1H-1,2,3-triazole: Similar to 1-Methyl-1H-1,2,3-triazole 3-oxide but without the oxide group.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positioning.
Uniqueness: this compound is unique due to the presence of the oxide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
1-methyl-3-oxidotriazol-3-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-5-2-3-6(7)4-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZOJJAJFZKQGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=N1)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553531 |
Source
|
Record name | 1-Methyl-3-oxo-1H-1lambda~5~,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116932-58-2 |
Source
|
Record name | 1-Methyl-3-oxo-1H-1lambda~5~,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.